molecular formula C4H4F2O2 B1625482 Methyl 3,3-difluoroacrylate CAS No. 406-05-3

Methyl 3,3-difluoroacrylate

Cat. No. B1625482
CAS RN: 406-05-3
M. Wt: 122.07 g/mol
InChI Key: WBCCJQXKXZNHFB-UHFFFAOYSA-N
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Description

“Methyl 3,3-difluoroacrylate” is an organic compound with the molecular formula C4H4F2O2 . It has an average mass of 122.070 Da and a monoisotopic mass of 122.017937 Da . It is used for research and development purposes .


Physical And Chemical Properties Analysis

“Methyl 3,3-difluoroacrylate” has a density of 1.2±0.1 g/cm^3, a boiling point of 70.5±35.0 °C at 760 mmHg, and a vapour pressure of 128.8±0.1 mmHg at 25°C . Its enthalpy of vaporization is 31.2±3.0 kJ/mol, and it has a flash point of -2.1±20.8 °C . The compound’s index of refraction is 1.360, and its molar refractivity is 22.6±0.3 cm^3 .

Scientific Research Applications

  • Polymerization and Material Science : Methyl acrylate and its derivatives, including DFMA, are extensively used in polymerization processes. Perrier et al. (2003) investigated the polymerization of methyl methacrylate and methyl acrylate, highlighting the relevance of these compounds in creating polymers with controlled molecular weights and properties (Perrier, Davis, Carmichael, & Haddleton, 2003). Similarly, Nguyen et al. (2012) analyzed the polymerization of methyl acrylate, emphasizing the significance of solvent choice in the polymerization process (Nguyen, Levere, Kulis, Monteiro, & Percec, 2012).

  • Environmental Impact and Atmospheric Chemistry : Studies by Martín Porrero et al. (2010) and Moreno et al. (2014) provide insights into the atmospheric reactions of acrylate esters, including methyl acrylate, with chlorinated atoms and hydroxyl radicals. These findings are crucial for understanding the environmental impact and degradation processes of these compounds (Martín Porrero, Gallego-Iniesta García, Espinosa Ruiz, Tapia Valle, Cabañas Galán, & Salgado Muñoz, 2010); (Moreno, Gallego-Iniesta, Taccone, Martín, Cabañas, & Salgado, 2014).

  • Synthesis and Chemical Properties : Research by Botteghi et al. (1999) and Hagooly et al. (2004) focused on the synthesis of DFMA and other difluoroacrylates. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various chemical reactions (Botteghi, Paganelli, Sbrogiò, & Zarantonello, 1999); (Hagooly & Rozen, 2004).

  • Application in Textile Industry : Ye et al. (2011) discussed the application of fluorine-containing acrylate monomers, including DFMA, in the textile industry. The study highlighted the unique properties of these chemicals and their influence on fabric treatments (Ye, Li, Chen, Zhou, & Cai, 2011).

Safety And Hazards

“Methyl 3,3-difluoroacrylate” is flammable and poses a moderate fire hazard when exposed to heat or flame . Its vapour forms an explosive mixture with air and may travel a considerable distance to the source of ignition . Heating may cause expansion or decomposition, leading to violent rupture of containers . On combustion, it may emit toxic or irritating fumes .

Future Directions

“Methyl 3,3-difluoroacrylate” is primarily used for research and development purposes . Its reactivity allows for further transformations to create more complex molecules with specific properties. Research has explored its application in the synthesis of biologically active molecules and other functional organic materials.

properties

IUPAC Name

methyl 3,3-difluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c1-8-4(7)2-3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCCJQXKXZNHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507275
Record name Methyl 3,3-difluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-difluoroacrylate

CAS RN

406-05-3
Record name Methyl 3,3-difluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-difluoroacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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